molecular formula C9H13NO2 B13449810 L-Phenylephrine-d5

L-Phenylephrine-d5

Cat. No.: B13449810
M. Wt: 172.24 g/mol
InChI Key: SONNWYBIRXJNDC-WHPHVCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenylephrine-d5 is a deuterated form of L-Phenylephrine, a synthetic alpha-1 adrenergic receptor agonist. It is commonly used in scientific research due to its stable isotope labeling, which allows for precise tracking in various biochemical assays .

Chemical Reactions Analysis

L-Phenylephrine-d5 undergoes various chemical reactions, including:

    Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.

    Reduction: Often involves hydrogenation using palladium on carbon as a catalyst.

    Substitution: Reactions with halogenating agents to introduce halogen atoms into the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

L-Phenylephrine-d5 is widely used in scientific research, particularly in:

    Chemistry: As a stable isotope-labeled compound for tracing and studying reaction mechanisms.

    Biology: In studies involving adrenergic receptors and their signaling pathways.

    Medicine: For investigating the pharmacokinetics and pharmacodynamics of phenylephrine.

    Industry: In the development of new drugs and therapeutic agents

Mechanism of Action

L-Phenylephrine-d5 exerts its effects by acting as an alpha-1 adrenergic receptor agonist. It binds to these receptors, leading to vasoconstriction and an increase in blood pressure. The molecular targets include alpha-1 receptors on vascular smooth muscle cells, and the pathways involved are primarily related to the adrenergic signaling cascade .

Comparison with Similar Compounds

L-Phenylephrine-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. Similar compounds include:

This compound stands out due to its application in isotope labeling studies, providing a unique tool for researchers.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

172.24 g/mol

IUPAC Name

3-[(1R)-2,2-dideuterio-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol

InChI

InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1/i1D3,6D2

InChI Key

SONNWYBIRXJNDC-WHPHVCHMSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC([2H])([2H])[C@@H](C1=CC(=CC=C1)O)O

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O

Origin of Product

United States

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